Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate
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Overview
Description
Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate is a synthetic organic compound known for its vibrant color and applications in various industries. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and wide range of colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid. This reaction forms a diazonium salt, which is then coupled with a naphthalene derivative containing sulfonic acid groups. The reaction conditions often require acidic or neutral pH and temperatures ranging from 0°C to 5°C to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the precise control of temperature, pH, and reactant concentrations. The final product is purified through crystallization or filtration to remove any impurities and achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding aromatic amines.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, due to the presence of electron-donating and electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in alkaline conditions.
Substitution: Halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Aromatic amines and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics due to its stability and vibrant color.
Mechanism of Action
The compound exerts its effects primarily through its interaction with molecular targets such as proteins and nucleic acids. The azo groups can form hydrogen bonds and other interactions with these biomolecules, leading to changes in their structure and function. In biological systems, the compound can be metabolized by enzymes, leading to the formation of aromatic amines that can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-hydroxy-3-[(4-sulphonatophenyl)azo]naphthalene-2-sulphonate
- Disodium 7-benzamido-4-hydroxy-3-[[4-(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate
Uniqueness
Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate is unique due to its specific structural arrangement, which imparts distinct color properties and stability. The presence of both phenylamino and sulphonato groups enhances its solubility and interaction with various substrates, making it highly versatile in different applications.
Properties
CAS No. |
68227-72-5 |
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Molecular Formula |
C32H21N5Na2O6S2 |
Molecular Weight |
681.7 g/mol |
IUPAC Name |
disodium;8-anilino-5-[(4-phenyldiazenyl-6-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C32H23N5O6S2.2Na/c38-44(39,40)23-14-15-24-26(20-23)29(35-34-22-10-5-2-6-11-22)17-16-27(24)36-37-28-18-19-30(33-21-8-3-1-4-9-21)32-25(28)12-7-13-31(32)45(41,42)43;;/h1-20,33H,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI Key |
NNEGULCNRRYWQY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C=CC(=CC5=C(C=C4)N=NC6=CC=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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